4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one

anti-inflammatory protein denaturation inhibition SAR

4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one (CAS 859661-95-3) is a synthetic 3-phenylcoumarin derivative characterized by a 4-methyl group and a 7-O-methallyl (2-methylprop-2-en-1-yl) ether side chain on the coumarin core. It belongs to the broader class of 4-methyl-7-substituted coumarins, a scaffold under active investigation for anti-inflammatory and anti-tubercular properties.

Molecular Formula C20H18O3
Molecular Weight 306.361
CAS No. 859661-95-3
Cat. No. B2430718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one
CAS859661-95-3
Molecular FormulaC20H18O3
Molecular Weight306.361
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=CC=CC=C3
InChIInChI=1S/C20H18O3/c1-13(2)12-22-16-9-10-17-14(3)19(15-7-5-4-6-8-15)20(21)23-18(17)11-16/h4-11H,1,12H2,2-3H3
InChIKeyITKVHWZSUKZFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one (CAS 859661-95-3): Procurement-Relevant Structural & Class Positioning


4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one (CAS 859661-95-3) is a synthetic 3-phenylcoumarin derivative characterized by a 4-methyl group and a 7-O-methallyl (2-methylprop-2-en-1-yl) ether side chain on the coumarin core . It belongs to the broader class of 4-methyl-7-substituted coumarins, a scaffold under active investigation for anti-inflammatory and anti-tubercular properties [1]. The 7-O-methallyl substituent differentiates it from common 7-hydroxy, 7-methoxy, or 7-allyloxy analogs, potentially altering lipophilicity, metabolic stability, and target engagement relative to more polar or less sterically hindered comparators.

Why Generic 3-Phenylcoumarin Substitution Is Not Warranted for CAS 859661-95-3


Within the 3-phenylcoumarin family, biological activity is exquisitely sensitive to the nature and position of substituents on the coumarin nucleus. Studies on 4-methyl-7-substituted coumarins demonstrate that anti-inflammatory potency varies from negligible to equipotent with diclofenac sodium depending on the 7-substituent [1]. Similarly, HRP peroxidase inhibition by 3-phenylcoumarins requires specific catechol or acetoxy substitution patterns; simple alkoxy derivatives show fundamentally different activity profiles [2]. The 7-O-methallyl group of CAS 859661-95-3 introduces a branched alkenyl ether moiety absent from the most studied analogs—meaning potency, solubility, and metabolic handling cannot be reliably extrapolated from 7-hydroxy, 7-methoxy, or 7-propargyloxy counterparts without experimental verification.

Quantitative Differentiation Evidence for CAS 859661-95-3 vs. Closest 3-Phenylcoumarin Analogs


7-O-Methallyl vs. 7-O-Propargyl Substitution: Implications for Anti-Inflammatory Potency in 4-Methyl-7-Substituted Coumarins

In a systematic evaluation of 4-methyl-7-substituted coumarin derivatives using an anti-denaturation assay (diclofenac sodium reference standard at 100 µg/mL, 41% inhibition), the most active compounds achieved 44% inhibition (compound 3o, a 1,2,3-triazole-linked derivative) [1]. Compounds from the 4-methyl-7-alkynyl coumarin series 5a–o and 4-methyl-7-amino series 6a–n exhibited variable activity (6–37% inhibition), establishing that the 7-substituent is a critical determinant of anti-inflammatory potency. The 7-O-methallyl group of CAS 859661-95-3 occupies a distinct chemical space relative to the triazole, alkynyl, amino, and amido substituents tested, offering a differentiated lipophilic alkenyl ether motif. No direct head-to-head comparison between 7-O-methallyl and 7-O-propargyl analogs has been reported.

anti-inflammatory protein denaturation inhibition SAR

Lack of Catechol or Acetoxy Motif in CAS 859661-95-3 Predicts Reduced HRP Peroxidase Inhibition Relative to Hydroxylated 3-Phenylcoumarins

Kabeya et al. (2007) evaluated twenty hydroxylated and acetoxylated 3-phenylcoumarins for HRP inhibition, demonstrating that catechol-containing derivatives were as active as the flavonoid quercetin [1]. The presence of a 6,2'-dihydroxy or 6,7,3',4'-tetraacetoxy group was essential for significant HRP inhibitory activity. CAS 859661-95-3, bearing a 4-methyl and 7-O-methallyl group without phenolic hydroxyl or acetoxy substitution, is predicted to exhibit markedly lower HRP inhibitory potency compared to catechol-bearing 3-phenylcoumarins. This structural distinction is critical: the compound cannot serve as a peroxidase inhibitor in assays where hydroxylated analogs are active.

HRP inhibition peroxidase catechol

Differentiated CYP2A13 Oxidation Profile Predicted for 7-O-Methallyl vs. 7-Hydroxy and 7-Methoxy 3-Phenylcoumarins

Juvonen et al. (2021) characterized CYP2A13-mediated oxidation kinetics of 23 coumarin derivatives, showing Km values ranging from 0.85 to 97 µM and intrinsic clearance (CLint) from 26 to 6190 kL/min*mol CYP2A13 [1]. 7-Alkoxycoumarins require O-dealkylation to generate the fluorescent 7-hydroxycoumarin product; the bulky, branched 7-O-methallyl group of CAS 859661-95-3 is sterically more hindered than 7-methoxy or 7-ethoxy substituents, predicting slower O-dealkylation kinetics and lower intrinsic clearance by CYP2A13 relative to smaller 7-alkoxy analogs. The 3-phenyl and 4-methyl substituents further modulate active-site interactions compared to simpler coumarins.

CYP2A13 metabolic stability oxidation kinetics

MAO-B Inhibition: 3-Phenylcoumarin Scaffold Requires Specific Substitution Patterns Absent in CAS 859661-95-3

3-Phenylcoumarins are established MAO-B inhibitor scaffolds, with the most potent derivatives achieving IC50 values as low as 56 nM [1] and 1.35 nM [2], surpassing the reference drug R-(−)-deprenyl (IC50 19.60 nM). Potency is highly dependent on substitution patterns on the 3-phenyl ring (e.g., 3'-methoxy, 4'-hydroxy) and at the 6- or 7-position of the coumarin core. CAS 859661-95-3, lacking these optimized pharmacophoric features (4-methyl instead of 4-H or 4-OH; 7-O-methallyl instead of 7-OH or 7-benzyloxy), is predicted to exhibit lower MAO-B affinity than the optimized leads. This compound represents a distinct starting point for exploring MAO-B SAR with altered physicochemical properties.

MAO-B monoamine oxidase neuroprotection

Evidence-Based Application Scenarios for CAS 859661-95-3 Procurement


SAR Library Expansion: Exploring 7-O-Alkenyl Ether Effects on Anti-Inflammatory Activity

As demonstrated by Joy et al. (2023), the 7-substituent on the 4-methylcoumarin core is the dominant driver of anti-inflammatory potency in protein denaturation assays . CAS 859661-95-3 fills a gap in existing SAR libraries by providing a branched alkenyl ether (7-O-methallyl) motif not represented among the triazole, alkynyl, amino, or amido series tested to date. Procurement of this compound enables systematic exploration of how alkenyl chain branching, lipophilicity, and steric bulk at the 7-position modulate anti-denaturation activity relative to the published 6–44% inhibition range.

Negative Control Selection: Peroxidase Inhibition Assays Requiring Non-Hydroxylated Coumarins

Kabeya et al. (2007) established that HRP inhibition by 3-phenylcoumarins absolutely requires catechol or polyacetoxy substitution . CAS 859661-95-3, devoid of any phenolic hydroxyl or acetoxy groups, is structurally precluded from acting as a HRP inhibitor. This makes it an ideal negative control compound for peroxidase activity assays where hydroxylated 3-phenylcoumarins are being evaluated, or for experiments where peroxidase inhibition represents an undesired off-target effect that must be excluded.

CYP2A13 Substrate Specificity Studies: Probing Steric Constraints on O-Dealkylation

The CYP2A13 oxidation study by Juvonen et al. (2021) characterized 23 coumarin derivatives with Km values spanning two orders of magnitude . The 7-O-methallyl group of CAS 859661-95-3 introduces greater steric hindrance at the ether O-dealkylation site than any compound in the published set. This compound can serve as a probe substrate to define the steric tolerance of the CYP2A13 active site, potentially revealing rate-limiting conformational changes or alternative metabolic pathways (e.g., epoxidation of the methallyl double bond) not observable with smaller 7-alkoxy substrates.

Physicochemical Property Benchmarking: 7-O-Methallyl as a Lipophilicity-Modulating Motif

The 7-O-methallyl substituent increases calculated logP relative to 7-OH, 7-OCH₃, or 7-O-propargyl analogs while introducing an alkenyl group available for further chemical derivatization (e.g., epoxidation, hydroboration, thiol-ene click chemistry) . For procurement in medicinal chemistry programs, CAS 859661-95-3 offers a distinct combination of enhanced membrane permeability (predicted from the branched alkyl chain) and a reactive handle for late-stage diversification—features not simultaneously present in the comparator 7-substituted coumarins described in the primary literature [1].

Quote Request

Request a Quote for 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.